

The Ser-Leu Motif: A Cornerstone of Protein Targeting Signals

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise localization of proteins within a cell is fundamental to maintaining cellular function and homeostasis. This intricate process is governed by specific amino acid sequences within proteins, known as targeting signals, which act as molecular "zip codes," directing their cargo to the correct subcellular destination. Among these, the dipeptide sequence **Ser-Leu** (SL) emerges as a critical component, most notably as the C-terminal anchor of the canonical Peroxisomal Targeting Signal 1 (PTS1). This technical guide provides a comprehensive overview of the **Ser-Leu** motif's role in protein targeting, with a primary focus on its well-established function in peroxisomal import. We will delve into the molecular mechanisms of its recognition, the quantitative aspects of its interactions, and detailed experimental protocols for its study. Furthermore, we will explore the presence and potential roles of **Ser-Leu** sequences in other protein targeting pathways.

The Ser-Leu Sequence in Peroxisomal Targeting Signal 1 (PTS1)

The most well-characterized role of the **Ser-Leu** sequence is as the terminal dipeptide of the canonical Type 1 Peroxisomal Targeting Signal (PTS1). This signal is typically a C-terminal tripeptide with the consensus sequence -Ser-Lys-Leu-COO- (-SKL)[1][2][3]. The discovery that the C-terminal SKL tripeptide is sufficient to direct proteins to the peroxisome was a landmark in understanding organelle biogenesis[1][2].

The PTS1 Receptor: PEX5

The cytosolic receptor that recognizes the PTS1 signal is PEX5[2][4]. PEX5 is a cycling receptor that binds to PTS1-containing proteins in the cytoplasm and transports them to the peroxisomal membrane[2][5]. The C-terminal half of PEX5 contains a series of tetratricopeptide repeats (TPRs) that form a binding pocket for the PTS1 signal[4][6]. The interaction between the PEX5 TPR domain and the PTS1 signal is a critical step in the import of most peroxisomal matrix proteins[7][8]. Dysfunction of the PEX5 receptor or mutations in the PTS1 signal can lead to severe and often fatal peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome[9][10].

Structural Basis of PEX5-PTS1 Interaction

The crystal structure of the human PEX5 TPR domain in complex with a PTS1-containing peptide has revealed the molecular basis for this specific recognition[4][6]. The C-terminal carboxylate group of the PTS1 peptide forms a network of hydrogen bonds with conserved asparagine and arginine residues within the PEX5 binding pocket. The side chains of the Ser, Lys, and Leu residues fit into specific sub-pockets, with the leucine side chain making extensive hydrophobic contacts, thereby anchoring the C-terminus of the cargo protein[4]. The serine at the -3 position and the lysine at the -2 position also contribute to the binding affinity and specificity through hydrogen bonds and electrostatic interactions[4].

Quantitative Analysis of PEX5-PTS1 Binding

The affinity of the PEX5 receptor for various PTS1 sequences has been quantified using techniques such as fluorescence polarization and isothermal titration calorimetry. These studies have demonstrated that while the canonical -SKL motif provides strong binding, variations in this sequence are tolerated to different extents. The binding affinity is a key determinant of the efficiency of protein import into peroxisomes[10][11].

Binding Affinities of PEX5 for PTS1 Variants

The following table summarizes the dissociation constants (K_d) for the interaction of the human PEX5 C-terminal domain (PEX5-C) with various PTS1-containing peptides. These values highlight the importance of the **Ser-Leu** motif and the influence of neighboring residues.

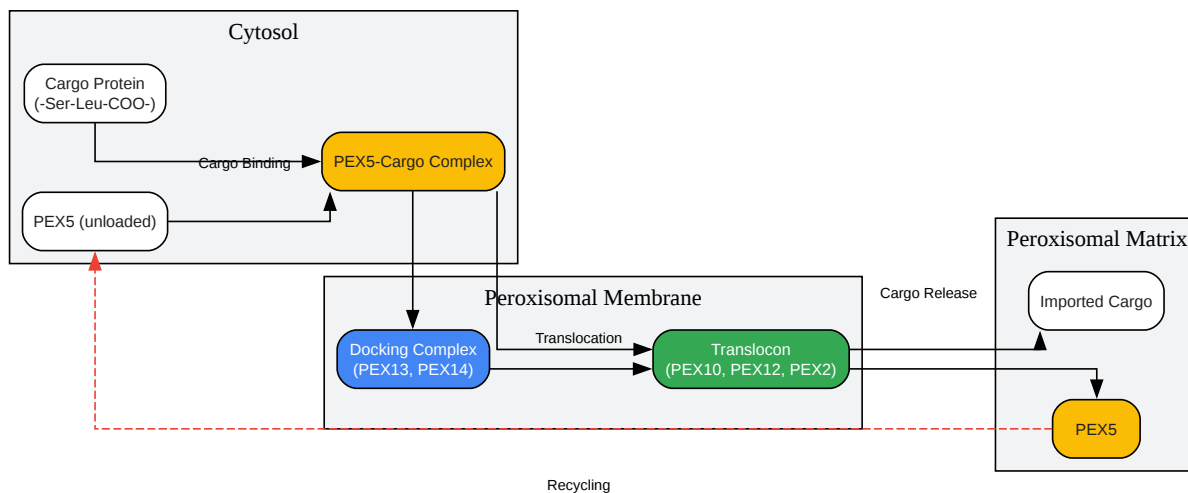
PTS1 Peptide Sequence	Dissociation Constant (Kd)	Method	Reference
YQSKL	200 ± 40 nM	Fluorescence Polarization	[12][13]
RHYLKPLQSKL	1.4 ± 0.4 nM	Fluorescence Polarization	[12]
YKGGKSKL	~10 nM	Fluorescence Polarization	[12]
YQANL	3600 ± 400 nM	Fluorescence Polarization	[12]
YKANL	Higher affinity than YQANL	Fluorescence Polarization	[12]
YEKANL	Higher affinity than YQANL	Fluorescence Polarization	[12]
YREKANL	Higher affinity than YQANL	Fluorescence Polarization	[12]
YAREKANL	Higher affinity than YQANL	Fluorescence Polarization	[12]

Table 1: Binding affinities of human PEX5-C for various PTS1 peptides. The data illustrates the high affinity for the canonical SKL motif and the modulatory effects of upstream residues.

Signaling Pathways and Experimental Workflows

The import of PTS1-containing proteins into the peroxisome is a multi-step process involving several proteins known as peroxins (PEXs). The general pathway and common experimental workflows to study this process are depicted below.

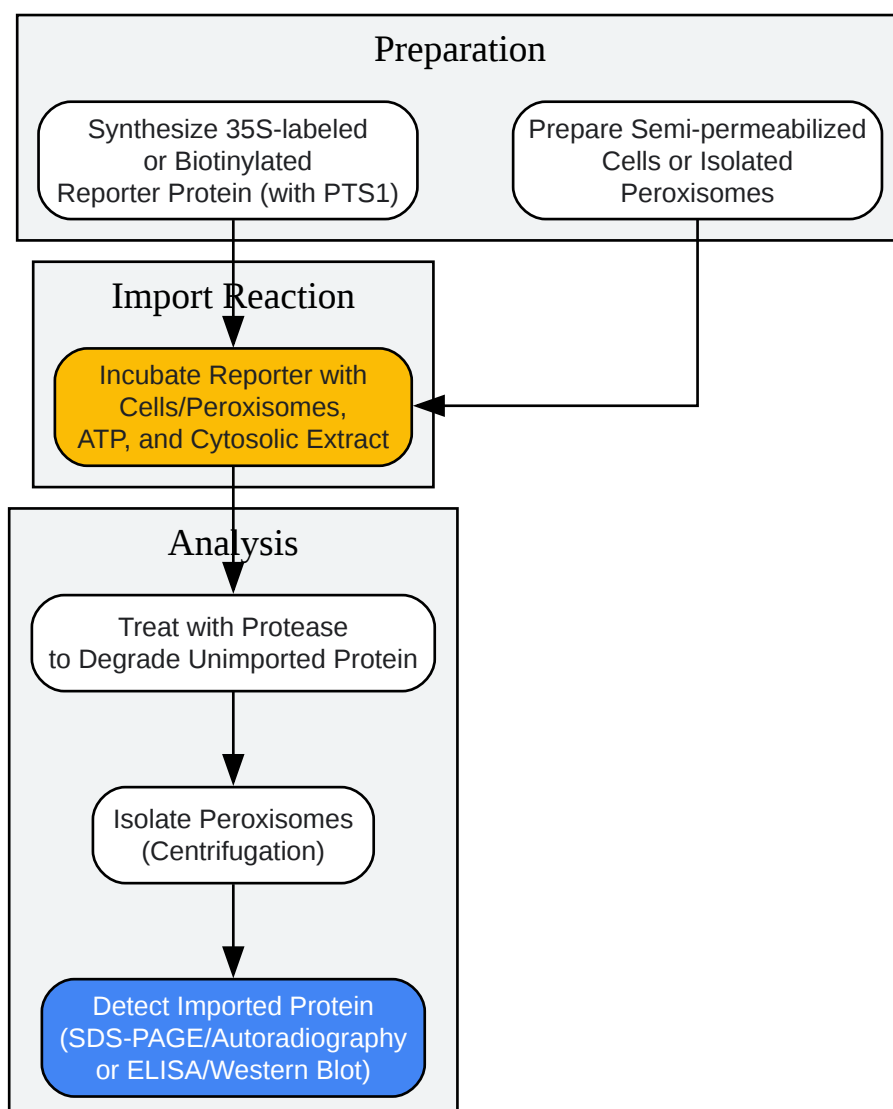
PTS1-Mediated Peroxisomal Import Pathway



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Caption: PTS1-mediated protein import into the peroxisome.

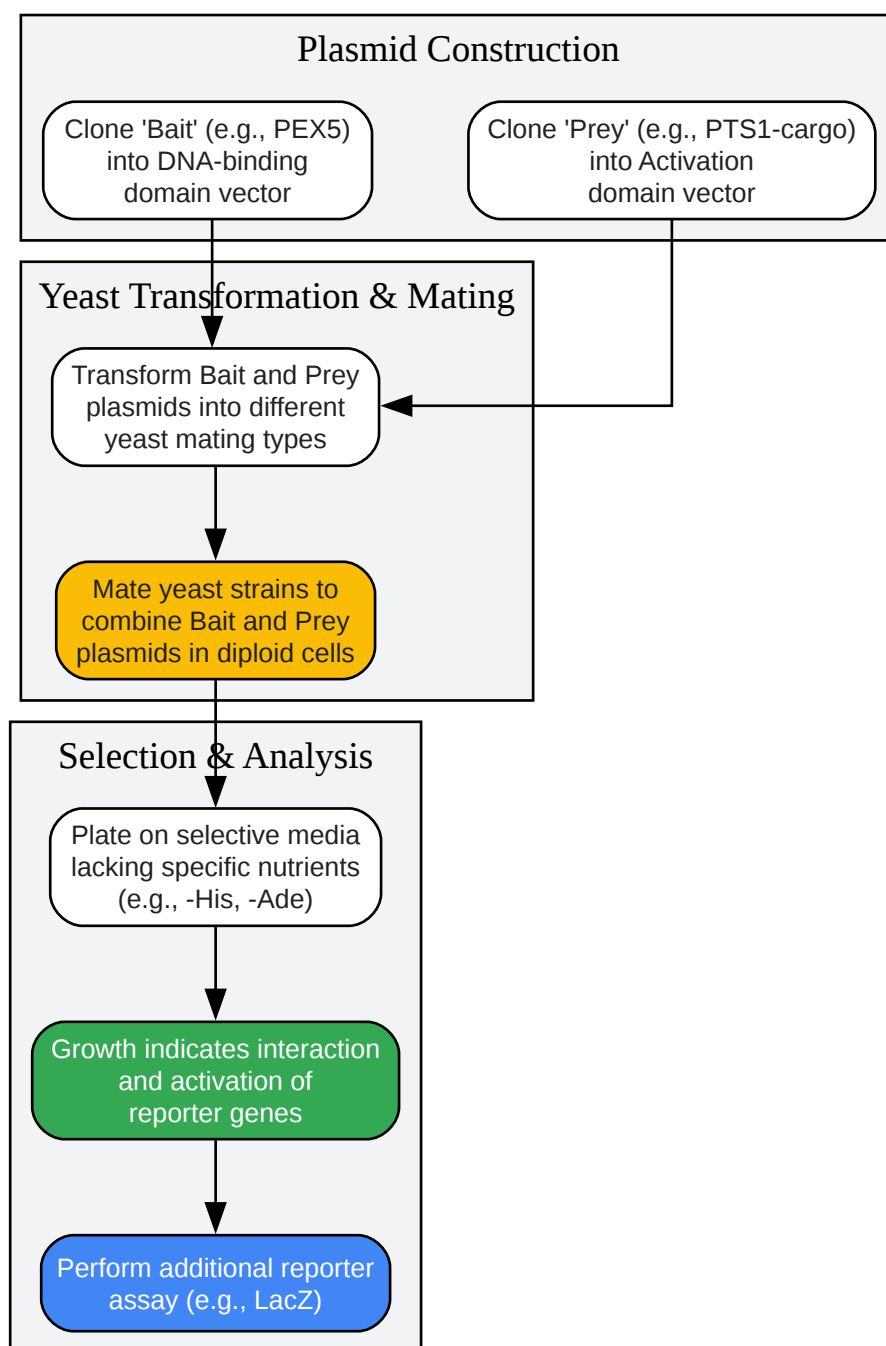
Experimental Workflow: In Vitro Peroxisomal Import Assay



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Caption: Workflow for an in vitro peroxisomal protein import assay.

Experimental Workflow: Yeast Two-Hybrid Assay



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Caption: Workflow for a yeast two-hybrid protein interaction assay.

Detailed Experimental Protocols

In Vitro Peroxisomal Protein Import Assay

This protocol is adapted from established methods for quantifying peroxisomal protein import[9][14][15].

Objective: To quantitatively measure the import of a PTS1-containing protein into isolated peroxisomes or semi-permeabilized cells.

Materials:

- Reporter Protein: Biotinylated luciferase or a 35S-methionine labeled protein containing a C-terminal PTS1 (e.g., -SKL).
- Cells: Human A431 cells or fibroblasts.
- Buffers: Import buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 5 mM MgCl₂, 1 mM DTT), Wash buffer (Import buffer without ATP and cytosol).
- Reagents: ATP, GTP, creatine phosphate, creatine kinase, digitonin (for cell permeabilization), Proteinase K, phenylmethylsulfonyl fluoride (PMSF), cytosol extract (e.g., from rabbit reticulocytes or cultured cells).
- Detection: Streptavidin-HRP and colorimetric substrate (for biotinylated reporter) or SDS-PAGE and autoradiography equipment (for radiolabeled reporter).

Procedure:

- Preparation of Semi-Intact Cells: a. Grow cells to near confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend cells in a hypotonic buffer and permeabilize with a low concentration of digitonin. d. Wash the now semi-permeabilized cells to remove cytosolic components.
- In Vitro Import Reaction: a. Set up the import reaction mixture containing semi-permeabilized cells, import buffer, an ATP-regenerating system (ATP, creatine phosphate, creatine kinase), GTP, and cytosol extract. b. Add the biotinylated or radiolabeled reporter protein to initiate the import reaction. c. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). A control reaction should be kept on ice.

- **Post-Import Protease Treatment:** a. Terminate the import reaction by placing the tubes on ice. b. Add Proteinase K to each tube to digest any reporter protein that was not imported into the peroxisomes. c. Incubate on ice for 15-30 minutes. d. Inactivate the protease by adding PMSF.
- **Isolation of Peroxisomes and Detection:** a. Pellet the peroxisomes (and cells) by centrifugation. b. Wash the pellet with wash buffer. c. Lyse the cells/peroxisomes to release the imported protein. d. For biotinylated reporters, perform an ELISA or a Western blot using streptavidin-HRP for detection. e. For radiolabeled reporters, separate the proteins by SDS-PAGE and visualize the imported protein by autoradiography.

Yeast Two-Hybrid (Y2H) Assay for PEX5-PTS1 Interaction

This protocol outlines the general steps for a yeast two-hybrid screen to identify or confirm protein-protein interactions[4][16][17].

Objective: To detect the interaction between PEX5 (bait) and a PTS1-containing protein (prey).

Materials:

- **Yeast Strains:** *Saccharomyces cerevisiae* strains of opposite mating types (e.g., MATa and MATα) containing different reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a GAL4-responsive promoter.
- **Vectors:** A bait vector with a DNA-binding domain (DBD) fusion (e.g., pGBKT7) and a prey vector with an activation domain (AD) fusion (e.g., pGADT7).
- **Media:** Rich media (YPD), synthetic defined (SD) dropout media for selection (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade).
- **Reagents:** Lithium acetate, polyethylene glycol (PEG), single-stranded carrier DNA (for yeast transformation), X-gal (for lacZ assay).

Procedure:

- Cloning: a. Clone the coding sequence of PEX5 into the bait vector to create a DBD-PEX5 fusion. b. Clone the coding sequence of the PTS1-containing protein into the prey vector to create an AD-PTS1-protein fusion.
- Yeast Transformation: a. Transform the bait plasmid into the MATa yeast strain and select on SD/-Trp plates. b. Transform the prey plasmid into the MAT α yeast strain and select on SD/-Leu plates. c. Confirm the expression of the fusion proteins by Western blotting.
- Mating: a. Mix colonies of the bait- and prey-containing yeast strains on a YPD plate and incubate overnight to allow mating and the formation of diploid cells.
- Selection for Interaction: a. Replica-plate the mated yeast onto SD/-Trp/-Leu plates to select for diploid cells containing both plasmids. b. Replica-plate the diploid cells onto selective media of increasing stringency (e.g., SD/-Trp/-Leu/-His and then SD/-Trp/-Leu/-His/-Ade). c. Growth on the selective media indicates a positive interaction.
- Reporter Gene Assay (β -galactosidase assay): a. Perform a colony-lift filter assay using X-gal to test for the activation of the lacZ reporter gene. b. A blue color indicates a positive interaction.

Ser-Leu in Other Targeting Signals

While the **Ser-Leu** dipeptide is the hallmark of the C-terminal PTS1, the individual amino acids, particularly the hydrophobic leucine, play significant roles in other targeting signals. The specific SL dipeptide is less commonly observed as a conserved functional unit in these other signals.

Mitochondrial Targeting Signals

Mitochondrial presequences are typically N-terminal, 15-50 amino acids long, and form a positively charged amphiphilic α -helix[18]. These signals do not have a strict consensus sequence but are rich in positively charged (Arg, Lys) and hydrophobic (Leu, Ala, Val) residues, and generally lack acidic residues[19][20]. While serine is a common amino acid in these sequences, and leucine is a key hydrophobic residue contributing to the amphipathic nature of the helix, a specific, conserved **Ser-Leu** motif is not a defining feature of mitochondrial targeting signals[19][20].

Endoplasmic Reticulum (ER) Targeting Signals

Proteins destined for the ER typically contain an N-terminal signal peptide of 16-30 amino acids[21][22]. This signal peptide is characterized by a central hydrophobic core, which is crucial for its function[21][22]. Leucine is a very common and critical residue within this hydrophobic core. Serine can also be present, but the specific **Ser-Leu** dipeptide is not a recognized conserved motif for ER targeting. However, leucine-rich sequences are important for the interaction with the signal recognition particle (SRP) and the translocon[21][23].

Nuclear Localization Signals (NLS)

Nuclear Localization Signals are diverse and can be located almost anywhere in a protein sequence[24][25]. Classical NLSs are rich in basic amino acids (lysine and arginine) and can be monopartite or bipartite[24][25]. While some non-classical NLSs have been identified that are not as rich in basic residues, a conserved **Ser-Leu** motif has not been described as a general NLS. The recognition of NLSs by importins is primarily based on the presentation of basic residues[24][25].

Conclusion and Future Directions

The **Ser-Leu** dipeptide, particularly in the context of the C-terminal -SKL tripeptide, represents a paradigm of protein targeting signals. Its interaction with the PEX5 receptor is a well-understood process at the molecular and quantitative levels, providing a solid foundation for research into peroxisome biology and related diseases. The experimental protocols detailed in this guide offer robust methods for investigating this and other protein-protein interactions involved in organelle biogenesis.

While the role of the SL motif is most prominent in peroxisomal targeting, the importance of leucine as a key hydrophobic residue is a recurring theme in other targeting pathways. Future research may uncover more subtle roles for the **Ser-Leu** dipeptide or similar motifs in other cellular targeting events. The continued development of high-throughput screening and advanced imaging techniques will undoubtedly shed more light on the complex code that governs the precise localization of proteins within the cell, with the simple yet elegant **Ser-Leu** motif serving as a foundational example. The quantitative understanding of these interactions is also crucial for the development of therapeutics that can modulate protein trafficking in disease states.

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References

- 1. researchgate.net [researchgate.net]
- 2. Towards solving the mystery of peroxisomal matrix protein import - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of Pex5p, the type 1 peroxisome targeting signal receptor, with the peroxisomal membrane proteins Pex14p and Pex13p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of peroxisomal protein import in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of peroxisomal targeting signal type-1 binding to wild-type and pathogenic mutants of Pex5p supports an affinity threshold for peroxisomal protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlating structure and affinity for PEX5:PTS1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pex5p binding affinities for canonical and noncanonical PTS1 peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. A Cell-Free In Vitro Import System for Peroxisomal Proteins Containing a Type 2 Targeting Signal (PTS2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro analysis of peroxisomal protein import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yeast Two-Hybrid Protocol [proteome.wayne.edu]

- 17. m.youtube.com [m.youtube.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Effects of targeting signal mutations in a mitochondrial presequence on the spatial distribution of the conformational ensemble in the binding site of Tom20 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Finding the right organelle: Targeting signals in mitochondrial outer-membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Signal Peptide Features Determining the Substrate Specificities of Targeting and Translocation Components in Human ER Protein Import [frontiersin.org]
- 22. Signal sequences specify the targeting route to the endoplasmic reticulum membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Types of nuclear localization signals and mechanisms of protein import into the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nuclear localization sequence - Wikipedia [en.wikipedia.org]
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